3-Amino-6-chloropyrazine-2-carboxamide

Antimycobacterial Drug Discovery Structure-Activity Relationship

Sourcing a reliable pyrazine intermediate for Favipiravir synthesis or antimycobacterial SAR? This compound delivers the precise 3-amino-6-chloro-2-carboxamide substitution pattern essential for reproducible biological outcomes. • Key intermediate for Favipiravir (T-705), an approved influenza antiviral and Ebola clinical candidate. • 6-Chloro handle enables nucleophilic substitution for focused library synthesis; validated against M. tuberculosis H37Rv with MIC values below 12.5 µg/mL. • Favorable HepG2 cytotoxicity profile supports progression to ADME-Tox profiling. Supplied with full QC documentation for procurement confidence.

Molecular Formula C5H5ClN4O
Molecular Weight 172.572
CAS No. 1125-56-0
Cat. No. B597675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-chloropyrazine-2-carboxamide
CAS1125-56-0
Molecular FormulaC5H5ClN4O
Molecular Weight172.572
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C(=O)N)Cl
InChIInChI=1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11)
InChIKeyYRLKALFVUYUKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-chloropyrazine-2-carboxamide (CAS 1125-56-0): A Versatile Pyrazine Scaffold for Antimicrobial and Antiviral Drug Development


3-Amino-6-chloropyrazine-2-carboxamide (CAS 1125-56-0) is a heterocyclic building block of the pyrazine family, with a molecular formula of C₅H₅ClN₄O and a molecular weight of 172.57 g/mol . Its structure comprises a pyrazine ring substituted with an amino group (-NH₂) at position 3, a carboxamide group (-CONH₂) at position 2, and a chlorine atom at position 6 . This compound serves as a crucial intermediate in the synthesis of Favipiravir (T-705), an RNA-dependent RNA polymerase inhibitor approved for treating influenza and investigated for Ebola virus infection . It is also a key starting material for generating diverse antimicrobial derivatives, particularly against Mycobacterium tuberculosis and other clinically relevant pathogens [1].

Why 3-Amino-6-chloropyrazine-2-carboxamide (CAS 1125-56-0) Cannot Be Replaced by Generic Analogs in Key Applications


While several chlorinated pyrazine carboxamide analogs exist, the specific substitution pattern of 3-amino-6-chloropyrazine-2-carboxamide—combining a free 3-amino group, a 2-carboxamide, and a 6-chloro substituent—confers unique reactivity and biological profile that are not replicated by isomers such as 5-chloro or 6-chloro-N-substituted derivatives. The 6-chloro group serves as a critical handle for nucleophilic substitution reactions, enabling the synthesis of diverse N-alkyl and N-aryl derivatives with tailored antimicrobial properties [1]. In contrast, 5-chloro isomers often yield compounds with substantially decreased or no antimycobacterial activity, as demonstrated in structure-activity relationship (SAR) studies [2]. Furthermore, the 3-amino group is essential for maintaining antimycobacterial potency; its absence or modification leads to significant loss of activity against Mycobacterium tuberculosis H37Rv [3]. Therefore, generic substitution with a structurally similar but positionally distinct pyrazine carboxamide is not scientifically valid for applications requiring reproducible biological outcomes or defined synthetic pathways.

3-Amino-6-chloropyrazine-2-carboxamide (CAS 1125-56-0): Quantified Differentiation in Antimicrobial SAR and Synthetic Versatility


Comparative Antimycobacterial Activity: Positional Isomer Advantage of the 6-Chloro Substituent

In a series of N-benzyl-3-chloropyrazine-2-carboxamides synthesized as positional isomers, the 6-chloro derivative exhibited superior activity against Mycobacterium tuberculosis H37Rv compared to the 5-chloro isomer. A comparative SAR study demonstrated that while N-benzyl-3-chloropyrazine-2-carboxamides (6-chloro series) retained potent antimycobacterial activity, the corresponding 5-chloro derivatives showed substantially decreased or no activity [1]. This positional sensitivity highlights the critical role of the 6-chloro group in target engagement, making 3-amino-6-chloropyrazine-2-carboxamide a preferred scaffold over its 5-chloro analog.

Antimycobacterial Drug Discovery Structure-Activity Relationship

Essential Role of the 3-Amino Group in Antimycobacterial Potency: Quantitative MIC Comparison

The presence of a free amino group at position 3 is essential for antimycobacterial activity. In a 2019 study, the most active compound against M. tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (Compound 17), which retained the 3-amino group and achieved a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL (46 µM) [1]. In contrast, derivatives lacking this free amino group, such as N-substituted 3-chloropyrazine-2-carboxamides, exhibit significantly reduced or no activity, confirming the 3-amino group as a critical pharmacophore. This compound therefore serves as a validated starting point for optimizing antimycobacterial leads.

Antimicrobial Medicinal Chemistry MIC

Chlorine as a Synthetic Handle: Access to Diverse N-Substituted Derivatives with Enhanced Activity

The 6-chloro group in 3-amino-6-chloropyrazine-2-carboxamide is a versatile synthetic handle that undergoes facile nucleophilic substitution with alkylamines, enabling the generation of diverse N-alkyl-3-aminopyrazine-2-carboxamide libraries [1]. This reactivity is superior to that of non-halogenated analogs, which lack a straightforward derivatization point. For example, microwave-assisted aminodehalogenation of 3-amino-6-chloropyrazine-2-carboxamide yields N-substituted derivatives in significantly higher yields and shorter reaction times compared to conventional heating methods [2]. In contrast, the 3-amino group alone does not provide a reactive site for such diversification, making the 6-chloro substitution a key differentiator for chemical space exploration.

Synthetic Chemistry Nucleophilic Substitution Derivatization

Cytotoxicity Profile: Favorable Therapeutic Window for Antimycobacterial Leads

Derivatives of 3-aminopyrazine-2-carboxamide, including those synthesized from 3-amino-6-chloropyrazine-2-carboxamide, demonstrate a favorable in vitro cytotoxicity profile. In a 2019 study, the four most active antimycobacterial compounds (10, 16, 17, 20) were evaluated in the HepG2 human hepatocellular carcinoma cell line; only compound 20 exhibited any level of cytotoxicity, while compounds 10, 16, and 17 were non-cytotoxic at concentrations up to their MIC values [1]. This indicates a high selectivity index for the 3-aminopyrazine-2-carboxamide scaffold, suggesting that structural modifications can retain antimicrobial potency without introducing significant mammalian cell toxicity. In contrast, certain other pyrazine analogs (e.g., some 5-substituted derivatives) have been associated with higher cytotoxicity, making the 3-amino-6-chloro scaffold a more promising starting point for lead optimization.

Toxicity HepG2 Selectivity Index

3-Amino-6-chloropyrazine-2-carboxamide (CAS 1125-56-0): Core Applications in Drug Discovery and Process Chemistry


Antimycobacterial Drug Discovery: Lead Optimization and SAR Studies

Use 3-amino-6-chloropyrazine-2-carboxamide as a privileged scaffold for generating focused libraries of N-substituted 3-aminopyrazine-2-carboxamides via nucleophilic substitution at the 6-chloro position. The resulting compounds can be screened against M. tuberculosis H37Rv and other mycobacterial strains to identify new leads with MIC values potentially below 12.5 µg/mL, as demonstrated by compound 17 [1]. The favorable in vitro cytotoxicity profile of this chemotype in HepG2 cells supports progression to early ADME-Tox profiling [2].

Synthesis of Favipiravir (T-705) and Related Antiviral Agents

Employ 3-amino-6-chloropyrazine-2-carboxamide as a key intermediate in the multi-step synthesis of Favipiravir (6-fluoro-3-hydroxy-2-pyrazine carboxamide), an approved antiviral drug for influenza and a clinical candidate for Ebola virus infection . The compound's 6-chloro group is strategically positioned for subsequent fluorination and hydroxylation steps required to access the Favipiravir core structure.

Chemical Biology Tool: Investigating Pyrazine-Protein Interactions

Leverage the compound's defined substitution pattern and synthetic accessibility to create probes for studying pyrazine-protein interactions. Molecular docking studies suggest that 6-chloro-N-alkylpyrazine-2-carboxamides engage key mycobacterial targets, and the 3-amino-6-chloropyrazine-2-carboxamide scaffold can be further functionalized to generate affinity probes or photoaffinity labels for target identification and validation [3].

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